molecular formula C16H19N5O B220977 N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide

Numéro de catalogue B220977
Poids moléculaire: 297.35 g/mol
Clé InChI: YZBVBJIMMQJGKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, also known as BQ-123, is a cyclic peptide that has been extensively studied for its potential therapeutic applications. BQ-123 is a selective antagonist of endothelin-1 (ET-1) receptors, which are involved in the regulation of blood pressure and vascular tone.

Mécanisme D'action

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is a selective antagonist of ET-1 receptors, which are expressed in a variety of tissues, including the vascular smooth muscle cells, endothelial cells, and renal tubular epithelial cells. ET-1 is a potent vasoconstrictor that is involved in the regulation of blood pressure and vascular tone. By blocking the ET-1 receptors, N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide reduces the vasoconstrictor effects of ET-1, leading to vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal studies. In addition to reducing blood pressure and improving vascular function, N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to reduce inflammation and oxidative stress in animal models of diabetic nephropathy. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to improve renal function in animal models of renal injury.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has a number of advantages for lab experiments. It is a highly selective antagonist of ET-1 receptors, which allows for precise targeting of the receptor. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is also stable and can be easily synthesized using SPPS techniques. However, there are some limitations to using N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide may have off-target effects on other receptors, which could complicate the interpretation of experimental results.

Orientations Futures

There are a number of future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide. One area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in the treatment of pulmonary arterial hypertension. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to improve pulmonary vascular function in animal models of pulmonary hypertension, and clinical trials are currently underway to evaluate its efficacy in humans. Another area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in the treatment of diabetic nephropathy. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to reduce inflammation and oxidative stress in animal models of diabetic nephropathy, and clinical trials are currently underway to evaluate its efficacy in humans. Finally, there is interest in developing more selective ET-1 receptor antagonists that may have improved therapeutic efficacy and fewer off-target effects.

Méthodes De Synthèse

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids and coupling reagents. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.

Applications De Recherche Scientifique

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been studied for its potential therapeutic applications in a variety of conditions, including hypertension, pulmonary arterial hypertension, and diabetic nephropathy. In animal studies, N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to reduce blood pressure and improve vascular function. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to reduce inflammation and oxidative stress in animal models of diabetic nephropathy.

Propriétés

Formule moléculaire

C16H19N5O

Poids moléculaire

297.35 g/mol

Nom IUPAC

N-(3-imidazol-1-ylpropyl)-2-(2-methylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C16H19N5O/c1-13-19-14-5-2-3-6-15(14)21(13)11-16(22)18-7-4-9-20-10-8-17-12-20/h2-3,5-6,8,10,12H,4,7,9,11H2,1H3,(H,18,22)

Clé InChI

YZBVBJIMMQJGKS-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1CC(=O)NCCCN3C=CN=C3

SMILES canonique

CC1=NC2=CC=CC=C2N1CC(=O)NCCCN3C=CN=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.